molecular formula C17H14BrN3O2 B11259377 3-Bromo-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide

3-Bromo-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide

Cat. No.: B11259377
M. Wt: 372.2 g/mol
InChI Key: FAIYRGKQPUFIMI-UHFFFAOYSA-N
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Description

3-Bromo-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[1,2-A]pyrimidine core, which is a fused bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-A]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and a suitable diketone, under acidic or basic conditions.

    Amidation: The final step involves the coupling of the brominated pyrido[1,2-A]pyrimidine with 2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-amine to form the desired benzamide derivative. This reaction can be facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the oxidation state of the functional groups.

    Coupling Reactions: The benzamide moiety can participate in coupling reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Substitution: Amines, thiols, alkoxides

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

3-Bromo-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It can be used as a probe to study various biological processes and molecular interactions.

    Chemical Biology: The compound can serve as a tool to investigate the mechanisms of action of related compounds and to develop new chemical probes.

    Industrial Applications: It may find use in the development of new materials, catalysts, and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}acetamide
  • 3-Bromo-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}propionamide
  • 3-Bromo-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}butyramide

Uniqueness

The uniqueness of 3-Bromo-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide lies in its specific substitution pattern and the presence of the benzamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H14BrN3O2

Molecular Weight

372.2 g/mol

IUPAC Name

3-bromo-N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C17H14BrN3O2/c1-10-6-7-21-14(8-10)19-11(2)15(17(21)23)20-16(22)12-4-3-5-13(18)9-12/h3-9H,1-2H3,(H,20,22)

InChI Key

FAIYRGKQPUFIMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC(=CC=C3)Br)C

Origin of Product

United States

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